2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
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Overview
Description
Cefcapene pivoxil hydrochloride is a third-generation cephalosporin antibiotic. It is a prodrug that is converted into its active form, cefcapene, in the body. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefcapene pivoxil hydrochloride involves several steps. Initially, a compound is stirred and dissolved in pyridine, followed by the addition of methanesulfonyl chloride. This reaction produces an intermediate compound. Subsequently, 7-ACA reacts with this intermediate in the presence of proline and diisopropylamine to form another intermediate. This intermediate undergoes further reactions with potassium carbonate and chlorosulfonyl isocyanate. Finally, the compound reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate to yield cefcapene pivoxil hydrochloride .
Industrial Production Methods
The industrial production of cefcapene pivoxil hydrochloride follows a similar synthetic route but is optimized for large-scale production. The process involves careful control of reaction conditions to maximize yield and minimize by-products. The final product is obtained after deprotection and purification steps .
Chemical Reactions Analysis
Types of Reactions
Cefcapene pivoxil hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and thermal degradation. These reactions are essential for understanding the stability and efficacy of the compound .
Common Reagents and Conditions
Hydrolysis: This reaction occurs in aqueous solutions and involves the breakdown of the compound into its active form, cefcapene.
Oxidation: Oxidative conditions can lead to the degradation of cefcapene pivoxil hydrochloride, affecting its stability.
Thermal Degradation: Exposure to high temperatures can cause the compound to degrade, which is crucial for storage and handling considerations.
Major Products Formed
The primary product formed from the hydrolysis of cefcapene pivoxil hydrochloride is cefcapene, the active antibacterial agent. Other degradation products may form under oxidative and thermal conditions, which are typically less active or inactive .
Scientific Research Applications
Cefcapene pivoxil hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound for studying the stability and reactivity of cephalosporin antibiotics.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.
Mechanism of Action
Cefcapene pivoxil hydrochloride exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This inhibition leads to cell lysis and death of the bacteria . The compound is stable in the presence of various beta-lactamases, which are enzymes produced by some bacteria to resist beta-lactam antibiotics .
Comparison with Similar Compounds
Cefcapene pivoxil hydrochloride is compared with other similar compounds, such as cefteram pivoxil, cefditoren pivoxil, and tebipenem pivoxil. These compounds share similar mechanisms of action but differ in their spectrum of activity, pharmacokinetics, and clinical applications .
Similar Compounds
Cefteram pivoxil: Another third-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.
Cefditoren pivoxil: Known for its high activity against Gram-positive bacteria and stability against beta-lactamases.
Tebipenem pivoxil: A carbapenem antibiotic with a broader spectrum of activity, including efficacy against some resistant strains.
Cefcapene pivoxil hydrochloride stands out due to its balanced activity against both Gram-positive and Gram-negative bacteria and its stability in the presence of beta-lactamases, making it a valuable antibiotic in clinical practice .
Properties
Molecular Formula |
C23H30ClN5O8S2 |
---|---|
Molecular Weight |
604.1 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H29N5O8S2.ClH/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H/b12-6-;/t14-,18+;/m1./s1 |
InChI Key |
ALPFRUJYOAKQQR-QXFUZCCVSA-N |
Isomeric SMILES |
CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl |
Canonical SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl |
Origin of Product |
United States |
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